molecular formula C12H10N2O4S B2619210 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 923150-13-4

2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B2619210
CAS No.: 923150-13-4
M. Wt: 278.28
InChI Key: FQGWSUSJPKNODB-UHFFFAOYSA-N
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Description

2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid (CAS 306289-92-9) is a high-purity chemical compound supplied for research purposes. This molecule features a 1,3-thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. The thiazole ring is substituted at the 2-position with a (2-methoxybenzoyl)amino group and at the 4-position with a carboxylic acid, which provides a versatile handle for further synthetic modification and derivatization . Compounds based on the thiazole scaffold are of significant interest in anticancer drug discovery. Research on analogous 2-arylthiazole derivatives has demonstrated potent antiproliferative activity against challenging cancer cell lines, including melanoma and prostate cancer, with some analogues showing efficacy in the nanomolar range . Preliminary mechanistic studies on related SMART (substituted methoxybenzoyl-aryl-thiazole) agents indicate that they may exert their anticancer effects through the inhibition of tubulin polymerization, a key mechanism for disrupting cell division . Beyond oncology, thiazole derivatives are widely investigated as potential anti-inflammatory agents, targeting enzymes such as COX and LOX, as well as signaling pathways like MAPK and JAK-STAT . This combination of a modifiable carboxylic acid group and a complex aromatic substitution pattern makes this compound a valuable building block for developing novel bioactive molecules and conducting structure-activity relationship (SAR) studies in pharmaceutical research. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-9-5-3-2-4-7(9)10(15)14-12-13-8(6-19-12)11(16)17/h2-6H,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGWSUSJPKNODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-amino-1,3-thiazole-4-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that derivatives of thiazole compounds possess significant antimicrobial properties against various bacterial strains. For instance, compounds similar to 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Thiazole derivatives are being investigated for their potential in cancer therapy. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .
  • Anticonvulsant Effects : Some thiazole derivatives have been reported to exhibit anticonvulsant activity, making them candidates for further investigation in the treatment of epilepsy .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated that this compound exhibited moderate to strong inhibition against multiple bacterial strains. The inhibition zones were measured, showing promising results compared to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent.

Comparative Analysis of Thiazole Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivityAnticonvulsant Activity
This compoundModerateHighModerate
5-(4-Chlorobenzoyl)-1,3-thiazole-4-carboxylic acidHighModerateLow
6-(Methoxybenzyl)-1,3-thiazole-4-carboxylic acidModerateHighModerate

Mechanism of Action

The mechanism of action of 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxybenzoyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Pharmacological Targets

Key structural differences among analogs lie in substituents on the benzoyl/aryl group, thiazole ring position, and additional functional groups. These modifications critically influence biological activity and selectivity.

Table 1: Structural and Pharmacological Comparison of Thiazole-Carboxylic Acid Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Biological Target/Activity Key Data Source
2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid 2-methoxybenzoyl, 4-carboxylic acid C₁₂H₁₁N₂O₄S 279.29 (Inferred) AgrA inhibition or EP receptor modulation N/A N/A
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-methylphenyl C₁₁H₉NO₂S 219.26 AgrA inhibitor (anti-virulence) Docking score: -8.2 kcal/mol (AgrA)
2-{6-[(1,3-Benzothiazol-2-yl)amino]...}-1,3-thiazole-4-carboxylic acid Benzothiazolyl-tetrahydroquinoline C₂₀H₁₇N₅O₂S₂ 447.51 Undisclosed (patented) Synthesized via multi-step routes
2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid 4-ethoxyphenylamino C₁₂H₁₂N₂O₃S 264.30 Undisclosed Purity: Not specified
2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid 4-fluorophenylurea C₁₁H₈FN₃O₃S 281.26 Undisclosed Molar mass: 281.26 g/mol
2-Melatonin-sulfanyl derivatives Oxazolidinylethyl-sulfanyl C₁₄H₁₃N₃O₅S₂ 367.40 Dual EP2/EP3 agonist EC₅₀ ≤10 nM (EP2/EP3)
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid 4-chlorophenyl, pyrrolyl C₁₄H₁₀ClN₂O₂S 320.76 Undisclosed Purity: 95%

Key Findings and Trends

AgrA Inhibition: The 2-(4-methylphenyl) analog (MW 219.26) demonstrated strong AgrA binding (docking score: -8.2 kcal/mol) in computational studies, suggesting that alkyl substituents enhance hydrophobic interactions with the receptor . The methoxy group in the target compound may offer similar or improved binding due to electron-donating effects. By contrast, 2-(phenoxymethyl)-1,3-thiazole-4-carboxylic acid (MW 176.16) lacks significant AgrA activity, indicating that bulkier substituents are critical .

Prostaglandin Receptor Agonism: Cyclic carbamate derivatives (e.g., EP2/EP3 agonists) achieve nanomolar potency (EC₅₀ ≤10 nM) via sulfanyl-linked oxazolidinyl groups, which likely stabilize receptor conformations . The target compound’s methoxybenzoyl group may similarly enhance receptor affinity but requires empirical validation.

Antimicrobial and Anti-inflammatory Potential: Halogenated analogs, such as 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (MW 320.76), are prioritized for antimicrobial screening due to enhanced membrane permeability .

Synthetic Feasibility :

  • Compounds like 20a and 20b () were synthesized via azide-alkyne cycloaddition, demonstrating that complex thiazole-carboxylic acid derivatives can be reliably produced .

Discussion of Structural-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy and methyl substituents (e.g., 2-(4-methylphenyl)- analog ) improve AgrA binding, whereas electron-withdrawing groups (e.g., 4-fluorophenylurea ) may redirect activity to other targets.
  • Positional Effects: The 4-carboxylic acid group is conserved across analogs, likely essential for hydrogen bonding with biological targets. Substitutions at the 2-position (e.g., benzoyl vs. phenylamino) dictate receptor selectivity.
  • Bulk and Lipophilicity : EP2/EP3 agonists require sulfanyl-alkyl chains for optimal activity, whereas AgrA inhibitors favor aromatic substituents .

Biological Activity

2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid (MTCA) is a thiazole heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. Synthesized first in 2018, MTCA features a unique chemical structure that may contribute to its pharmacological properties. This article reviews the biological activities of MTCA, focusing on its anticancer effects, mechanisms of action, and potential applications.

  • Molecular Formula : C13H12N2O4S
  • Molecular Weight : 292.31 g/mol
  • CAS Number : [S7865047]

Anticancer Activity

MTCA has been studied for its anticancer properties, demonstrating significant inhibitory effects on various cancer cell lines. Key findings include:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)

Research indicates that MTCA can inhibit the growth of these cell lines and induce apoptosis through the activation of specific signaling pathways.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2311.5Activation of p38 MAPK pathway
HepG22.0Induction of apoptosis

The mechanism by which MTCA exerts its anticancer effects involves several pathways:

  • p38 MAPK Pathway : Activation of this pathway leads to apoptosis in cancer cells.
  • Inhibition of Tubulin Polymerization : Similar compounds have shown that interference with microtubule dynamics can lead to cell cycle arrest and apoptosis .

Toxicity and Safety

Studies on the toxicity of MTCA indicate a relatively low toxicity profile, with an LD50 greater than 2000 mg/kg in rats. However, further long-term studies are essential to fully assess its safety for potential therapeutic applications.

Study on Antimycobacterial Activity

A related study explored the activity of thiazole derivatives against Mycobacterium tuberculosis (MTB). Although not directly involving MTCA, it provides insights into the potential for thiazole compounds in treating bacterial infections:

  • Key Findings :
    • Compounds similar to MTCA showed promising activity against MTB with MIC values as low as 0.06 µg/ml .

This suggests that modifications to the thiazole structure can enhance biological activity against various pathogens.

Structure-Activity Relationship (SAR)

The SAR analysis for thiazole compounds indicates that specific substitutions significantly influence biological activity. For instance:

  • The presence of electron-donating groups enhances anticancer activity.
  • Structural modifications can lead to improved efficacy against prostate and melanoma cancers .

Potential Applications

Given its promising biological activities, MTCA could have applications in:

  • Cancer Therapy : As a potential lead compound for developing new anticancer agents.
  • Antimicrobial Agents : Further exploration could reveal efficacy against bacterial infections like tuberculosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 2-methoxybenzoyl chloride and a thiazole-4-carboxylic acid derivative. Key steps include:

  • Use of DCM or DMF as solvents for amine-carboxylic acid coupling .
  • Optimization of stoichiometry (e.g., 2–3× molar excess of the benzoyl chloride to ensure complete reaction) .
  • Purification via recrystallization or column chromatography, followed by LC-MS and ¹H NMR for structural confirmation .
    • Critical Considerations : Monitor pH to avoid hydrolysis of the amide bond. Reaction yields may vary with substituent steric effects on the thiazole ring.

Q. How can researchers validate the purity and structural integrity of synthesized batches?

  • Analytical Workflow :

  • Purity : HPLC with UV detection (λ = 254 nm) and ≥98% purity threshold .
  • Structural Confirmation :
  • ¹H NMR for verifying aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • LC-MS for molecular ion peaks (e.g., [M+H]⁺ at m/z 307) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactive conformation of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to assess intramolecular hydrogen bonding between the amide and carboxylic acid groups .
  • Molecular Docking : Screen against targets like lactate dehydrogenase (LDH) using AutoDock Vina, focusing on interactions with Arg168 and His192 residues .
    • Key Insight : The anti-conformation (torsion angle ~180°) is stabilized by hydrogen bonding, as observed in crystallographic studies of analogous thiazole-carboxylic acids .

Q. How does the compound interact with prostanoid receptors (EP2/EP3), and what structural modifications enhance selectivity?

  • Experimental Design :

  • In Vitro Assays : Use HEK293 cells transfected with EP2/EP3 receptors; measure cAMP levels (EP2 agonist) or calcium flux (EP3 agonist) .
  • Structure-Activity Relationship (SAR) :
  • The methoxy group on the benzoyl moiety enhances receptor binding via hydrophobic interactions .
  • Substitution at the thiazole 5-position with electron-withdrawing groups (e.g., -CF₃) improves EP2 selectivity (EC₅₀ < 10 nM) .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-carboxylic acid derivatives?

  • Root Cause Analysis :

  • Solubility Variability : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent interference .
  • Metabolite Interference : Perform LC-MS/MS to rule out degradation products during cell-based assays .
    • Validation : Cross-reference activity with structural analogs (e.g., 2-phenyl-1,3-thiazole-4-carboxylic acid) to identify conserved pharmacophores .

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